cis-2-Iodocyclopropanecarboxylic acid

Catalog No.
S3680706
CAS No.
1932315-23-5
M.F
C4H5IO2
M. Wt
211.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Iodocyclopropanecarboxylic acid

CAS Number

1932315-23-5

Product Name

cis-2-Iodocyclopropanecarboxylic acid

IUPAC Name

(1S,2S)-2-iodocyclopropane-1-carboxylic acid

Molecular Formula

C4H5IO2

Molecular Weight

211.99

InChI

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1

InChI Key

JLDDIEQQVGNSGM-GBXIJSLDSA-N

SMILES

C1C(C1I)C(=O)O

Canonical SMILES

C1C(C1I)C(=O)O

Isomeric SMILES

C1[C@H]([C@H]1I)C(=O)O

Cis-2-Iodocyclopropanecarboxylic acid has the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol. It is characterized by the presence of an iodine atom attached to a cyclopropane ring, which contributes to its unique chemical properties. The compound's structure allows for distinct reactivity patterns compared to other halogenated cyclopropanecarboxylic acids .

There is no current research documenting a specific mechanism of action for cis-2-iodocyclopropanecarboxylic acid. Given its use as a synthetic intermediate, it likely doesn't possess any inherent biological activity.

As with any organic molecule, it is prudent to handle cis-2-iodocyclopropanecarboxylic acid with care in a laboratory setting. Specific hazard information is not available, but potential concerns based on its functional groups include:

  • Skin and eye irritation: The carboxylic acid group can be irritating to skin and eyes [].
  • Iodine toxicity: Inhaling or ingesting high levels of iodine can be harmful [].

Always consult a safety data sheet (SDS) before handling this or any unknown compound.

Limitations and Future Research

Information on cis-2-iodocyclopropanecarboxylic acid is limited. Future research could explore:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Investigation of its reactivity in various reaction conditions.
  • Exploration of its potential applications in organic synthesis.

  • Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or alcohols, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, and reduction with lithium aluminum hydride or sodium borohydride .

Common Reagents and Conditions

  • Substitution: Nucleophiles such as amines and thiols.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

The products formed depend on the specific reagents and conditions used during these reactions.

Several methods have been reported for the synthesis of cis-2-Iodocyclopropanecarboxylic acid:

  • Hydrolysis of Cyclopropyl Cyanide: This method involves hydrolyzing cyclopropyl cyanide to form cyclopropanecarboxylic acid, which is then iodinated.
  • Action of Alkali on Ethyl γ-Chlorobutyrate: Another approach involves treating ethyl γ-chlorobutyrate with alkali to yield cyclopropanecarboxylic acid, followed by iodination .

These synthetic routes can be optimized for larger-scale industrial applications.

Cis-2-Iodocyclopropanecarboxylic acid serves various purposes in scientific research:

  • Drug Synthesis: It acts as a crucial building block in the development of pharmaceutical compounds.
  • Organic Chemistry Investigations: The compound is utilized in studies focusing on cyclopropane ring chemistry and new synthetic methodologies.
  • Biological Research: It aids in exploring biological pathways involving iodine-containing compounds .

Cis-2-Iodocyclopropanecarboxylic acid can be compared with several related compounds:

Compound NameStructural FeatureUnique Aspect
Cyclopropanecarboxylic AcidNo halogenBasic structure without halogen substitution
2-Bromocyclopropanecarboxylic AcidBromine instead of iodineDifferent reactivity profile due to bromine
2-Chlorocyclopropanecarboxylic AcidChlorine instead of iodineSimilar applications but distinct chemical properties

Uniqueness

Cis-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. This unique feature allows for specific applications in organic synthesis and biological research that are not achievable with other similar compounds .

XLogP3

0.9

Dates

Modify: 2023-08-20

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